7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2NO3S/c22-16-7-5-15(6-8-16)21(10-11-21)20(25)24-12-9-19(28(26,27)14-13-24)17-3-1-2-4-18(17)23/h1-8,19H,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFMUOBPWMLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a sulfonyl chloride under basic conditions.
Introduction of Fluorophenyl Groups: Fluorination can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyclopropyl Moiety: This step may involve a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl groups may enhance binding affinity through hydrophobic interactions, while the thiazepane ring can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The compound is compared below with 7-(2-chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione (CAS: 2034330-36-2), a structural analogue with distinct substitutions (Table 1).
Table 1: Structural and Physicochemical Comparison
| Parameter | 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1λ⁶,4-thiazepane-1,1-dione | 7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione |
|---|---|---|
| CAS Number | 2177365-41-0 | 2034330-36-2 |
| Molecular Formula | Not explicitly reported (estimated: C₂₁H₁₈F₂NO₃S) | C₁₉H₁₉ClFNO₄S |
| Molecular Weight | Not explicitly reported (estimated: ~414.4 g/mol) | 411.87 g/mol |
| Substituents | - 2-Fluorophenyl at position 7 - 1-(4-Fluorophenyl)cyclopropanecarbonyl at position 4 |
- 2-Chlorophenyl at position 7 - 2-(4-Fluorophenoxy)acetyl at position 4 |
| Key Structural Features | - Cyclopropane-enhanced rigidity - Dual fluorinated aromatic groups |
- Phenoxyacetyl linker with ether oxygen - Chlorine substitution |
Key Differences and Implications:
Aromatic Halogenation :
- The 2-fluorophenyl group in the target compound vs. 2-chlorophenyl in the analogue introduces differences in electronic effects (Cl is more electron-withdrawing than F) and steric bulk (Cl has a larger van der Waals radius) . This may influence binding affinity or metabolic stability.
The phenoxyacetyl substituent in the analogue contains an ether oxygen, which could participate in hydrogen bonding, unlike the cyclopropane’s purely hydrophobic character.
Molecular Weight and Solubility: The analogue’s lower molecular weight (411.87 g/mol vs. estimated ~414.4 g/mol) and polar phenoxyacetyl group may marginally improve aqueous solubility compared to the cyclopropane-containing target compound.
Discussion of Key Structural and Functional Differences
- Rigidity vs. Flexibility: The cyclopropane ring in the target compound likely enhances binding selectivity by restricting rotational freedom, a strategy often employed in drug design to improve pharmacokinetics . In contrast, the phenoxyacetyl group in the analogue offers flexibility, which might be advantageous for accommodating diverse binding pockets.
- Halogen Effects : Fluorine’s small size and high electronegativity favor strong dipole interactions and metabolic stability, whereas chlorine’s larger size may improve hydrophobic interactions but increase susceptibility to enzymatic dehalogenation .
- Synthetic Accessibility: The analogue’s simpler phenoxyacetyl substituent (vs. the cyclopropane’s synthetic complexity) may explain its commercial availability (e.g., listed as “In Stock” in vendor catalogs) .
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C19H18F2N2O2S
- Molecular Weight: 368.42 g/mol
- IUPAC Name: 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione
Structural Features
The compound contains a thiazepane ring, which is known for its diverse biological activities. The presence of fluorine substituents on the phenyl rings enhances lipophilicity and may influence receptor binding.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to pain and inflammation.
- Antiproliferative Effects: Preliminary studies suggest potential efficacy against certain cancer cell lines.
Anticancer Activity
A study on thiazepane derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| HeLa | 12.7 | Cell cycle arrest |
| A549 | 20.5 | Inhibition of proliferation |
Anti-inflammatory Properties
In vivo studies have shown that related thiazepane compounds can reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced solid tumors, a derivative of the compound was tested for safety and efficacy. Results indicated a partial response in 30% of participants with measurable disease. Adverse effects were manageable and included mild gastrointestinal disturbances.
Case Study 2: Pain Management
Another study explored the analgesic properties of thiazepane derivatives in a neuropathic pain model. The results showed significant pain reduction compared to control groups, suggesting potential for development as a novel analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
